

Ethacridine Lactate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethacridine

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An In-depth Exploration of the Discovery, History, and Scientific Foundation of an Acridine-Derived Antiseptic and Abortifacient

Abstract

Ethacridine lactate, a derivative of acridine, has a long-standing history in medicine, initially as a potent antiseptic agent and later finding a significant application as an abortifacient for second-trimester pregnancy termination. This technical guide provides a comprehensive overview of **ethacridine** lactate, detailing its discovery and historical context within the development of acridine-based compounds. The document elucidates its chemical and physical properties, synthesis methodologies, and mechanisms of action for both its antimicrobial and uterotonic effects. Key experimental protocols are detailed to provide researchers and drug development professionals with a practical understanding of the scientific investigation of this compound. Quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific principles.

Discovery and History

The development of **ethacridine** lactate is intrinsically linked to the broader history of acridine-based compounds in medicine. The antimicrobial potential of acridine derivatives was first recognized in the early 20th century.

- Early 1900s: The use of acridines as antimicrobial agents was initially proposed by Paul Ehrlich and L. Benda in 1912.^{[1][2]} Their work on synthetic dyes led to the discovery of the therapeutic properties of these compounds.
- World War I: The first clinical application of acridine derivatives as antiseptics occurred in 1917, with proflavine and acriflavine being used to treat wounds on the battlefield.^[1]
- Adrien Albert's Contributions: The Australian chemist Adrien Albert was a pivotal figure in understanding the structure-activity relationships of acridine compounds.^{[1][3]} His research established the key chemical properties necessary for their antibacterial activity.^[1]
- Emergence of **Ethacridine** Lactate: While the exact individual credited with the first synthesis of **ethacridine** lactate is not clearly documented in the available literature, its development arose from this intensive period of research into acridine antiseptics. It became recognized for its effectiveness against Gram-positive bacteria.^[3]

Chemical and Physical Properties

Ethacridine lactate is the lactate salt of 2-ethoxy-6,9-diaminoacridine.^[3] It is also known by the trade name Rivanol.^[4]

Property	Value	Reference(s)
IUPAC Name	7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid	[5]
Molecular Formula	C18H21N3O4	[6]
Molecular Weight	343.38 g/mol	[6]
Appearance	Yellow crystalline powder	[7][8]
Melting Point	226 °C	[3]
Solubility	Sparingly soluble in water, very slightly soluble in ethanol, practically insoluble in methylene chloride. More soluble in hot water.	[7][8]
pKa (Strongest Basic)	12.12	[5]
logP	2.59	[5]

Synthesis of Ethacridine Lactate

Several methods for the synthesis of **ethacridine** lactate have been described, primarily in patent literature. A common approach involves the reduction of a nitro-acridine precursor followed by salt formation with lactic acid.

Experimental Protocol: Synthesis via Reduction of 2-ethoxy-6-nitro-9-aminoacridine

This protocol is based on methodologies described in patent literature.

Materials:

- 2-ethoxy-6-nitro-9-aminoacridine
- Zinc powder

- Ammonium chloride
- Ethanol
- 90% Lactic acid
- Nitrogen gas

Procedure:

- To a 500 mL reaction flask, add 10 g of 2-ethoxy-6-nitro-9-aminoacridine, 8 g of zinc powder, and 6.6 g of solid ammonium chloride.
- Add 150 mL of ethanol to the flask.
- Place the reaction under a nitrogen atmosphere.
- Heat the mixture to 80°C and maintain the reaction for 2 hours with stirring.
- After 2 hours, allow the mixture to cool to room temperature. This solution contains 2-ethoxy-6,9-diaminoacridine.
- To the resulting solution, add 3.53 g of 90% lactic acid.
- Under a nitrogen atmosphere, heat the mixture to 80°C and stir for 1 hour.
- Filter the mixture while it is still warm.
- Allow the filtrate to cool to room temperature, which will cause the precipitation of a bright yellow solid.
- Collect the solid by filtration. The resulting product is **ethacridine** lactate.

Expected Yield and Purity:

- Yield: Approximately 9 g (74% total yield)
- Purity: Approximately 99.23%

Mechanism of Action

Ethacridine lactate exhibits two primary pharmacological activities: as an antiseptic and as an abortifacient. The underlying mechanisms for these actions are distinct.

Antiseptic Mechanism

The antibacterial effect of **ethacridine** lactate is most pronounced against Gram-positive bacteria.^[4] Its mechanism is multifaceted:

- **DNA Intercalation:** As a planar aromatic molecule, **ethacridine** can insert itself between the base pairs of bacterial DNA.^{[9][10]} This intercalation disrupts the normal structure of the DNA helix, interfering with DNA replication and transcription, ultimately leading to bacterial cell death.^[10]
- **Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG):** **Ethacridine** lactate has been identified as an inhibitor of PARG, an enzyme involved in the DNA damage response.^{[11][12]} By inhibiting PARG, **ethacridine** lactate may enhance the cytotoxic effects of DNA damage in bacteria.^[12]

Experimental Protocol: DNA Intercalation Assay (DNA Unwinding Assay)

This is a general protocol to determine if a compound intercalates DNA.

Materials:

- Supercoiled plasmid DNA (e.g., pBR322)
- **Ethacridine** lactate solution at various concentrations
- Vaccinia virus topoisomerase I
- 10x Topoisomerase I assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M NaCl, 10 mM DTT, 10 mM EDTA)
- Stop buffer (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

- 1% Agarose gel
- Ethidium bromide staining solution
- Gel electrophoresis apparatus

Procedure:

- Prepare reaction mixtures containing supercoiled plasmid DNA, 1x topoisomerase I assay buffer, and varying concentrations of **ethacridine** lactate.
- Incubate the mixtures at 37°C for 10 minutes.
- Add Vaccinia virus topoisomerase I to each reaction and incubate for a further 30 minutes at 37°C.
- Stop the reactions by adding the stop buffer.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
- Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Interpretation:

- Intercalating agents will cause the supercoiled DNA to unwind. Topoisomerase I will then relax this unwound DNA, resulting in a change in its electrophoretic mobility. The degree of unwinding will be dependent on the concentration of **ethacridine** lactate.

Abortifacient Mechanism

The use of **ethacridine** lactate for second-trimester pregnancy termination is based on its ability to induce uterine contractions. The primary mechanism is believed to be the local release of prostaglandins.

- Prostaglandin Release: Extra-amniotic instillation of **ethacridine** lactate is thought to cause decidual necrosis, leading to the release of endogenous prostaglandins, particularly prostaglandin E2 (PGE2).[13][14] Prostaglandins are potent stimulators of myometrial contractions.[13]
- Calcium Influx and cAMP Modulation: Uterine smooth muscle contraction is regulated by intracellular calcium concentrations and cyclic adenosine monophosphate (cAMP) levels. Prostaglandins can increase intracellular calcium and modulate cAMP signaling pathways to promote contractions.[15] While the direct effect of **ethacridine** lactate on these pathways is not fully elucidated, its induction of prostaglandin release indirectly influences these signaling cascades.

Experimental Protocol: Measurement of Intracellular Calcium in Myometrial Cells

This is a general protocol for measuring changes in intracellular calcium.

Materials:

- Isolated myometrial cells
- Fura-2 AM (calcium-sensitive fluorescent dye)
- Physiological salt solution (e.g., Krebs-Henseleit solution)
- **Ethacridine** lactate solution
- Fluorescence spectrophotometer or imaging system

Procedure:

- Load the isolated myometrial cells with Fura-2 AM by incubating them in a physiological salt solution containing the dye.
- Wash the cells to remove extracellular Fura-2 AM.

- Place the cells in a cuvette or on a microscope slide suitable for fluorescence measurements.
- Record the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
- Add **ethacridine** lactate to the cells and continue to record the fluorescence changes over time.
- Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative changes in intracellular calcium concentration.

Quantitative Data

Antimicrobial Activity

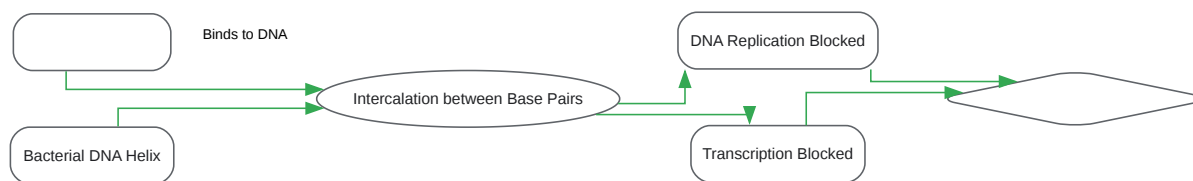
Microorganism	MIC90 (µg/mL)	Reference
Salmonella enterica	9.7	
Bacillus cereus	6.2	

Clinical Efficacy in Second Trimester Abortion

Parameter	Value	Reference
Success Rate	93%	[16]
Mean Induction-Delivery Interval	40.5 hours	[16]

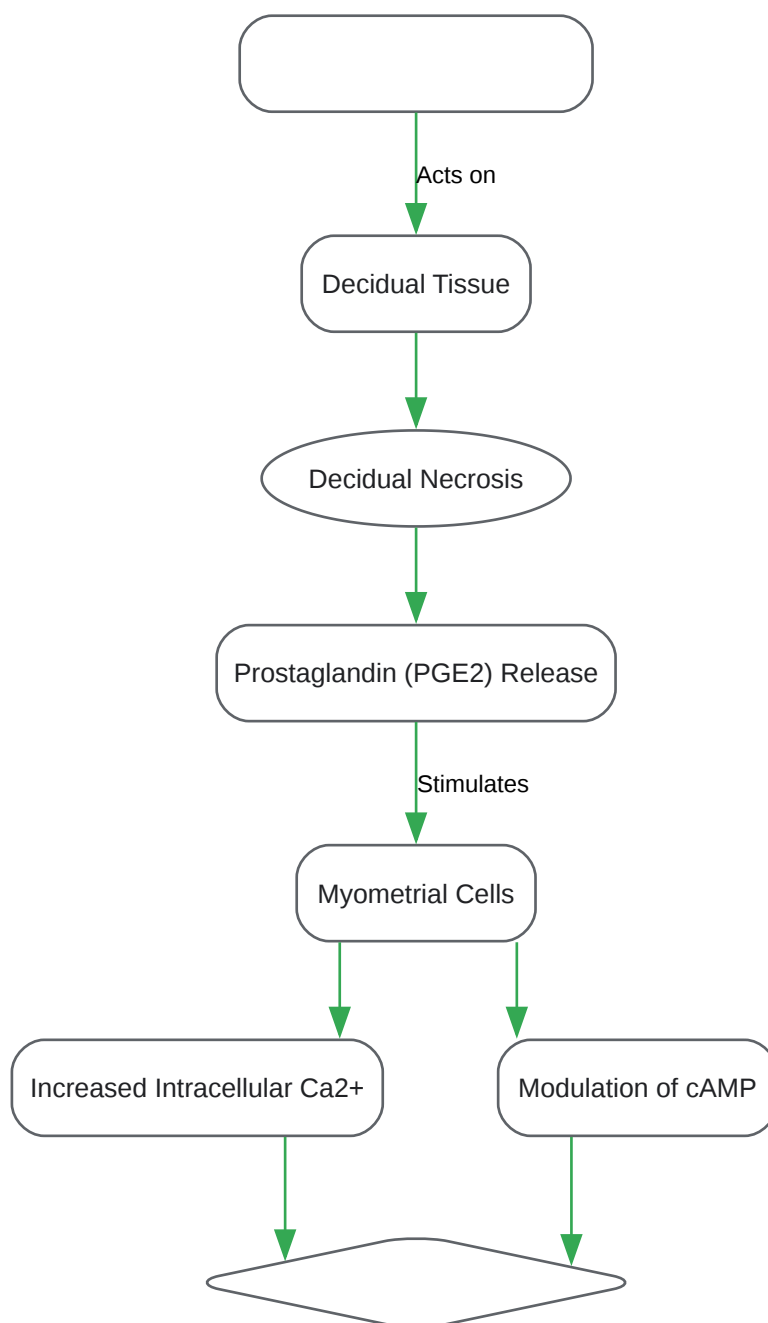
Visualizations

Diagrams of Signaling Pathways and Workflows



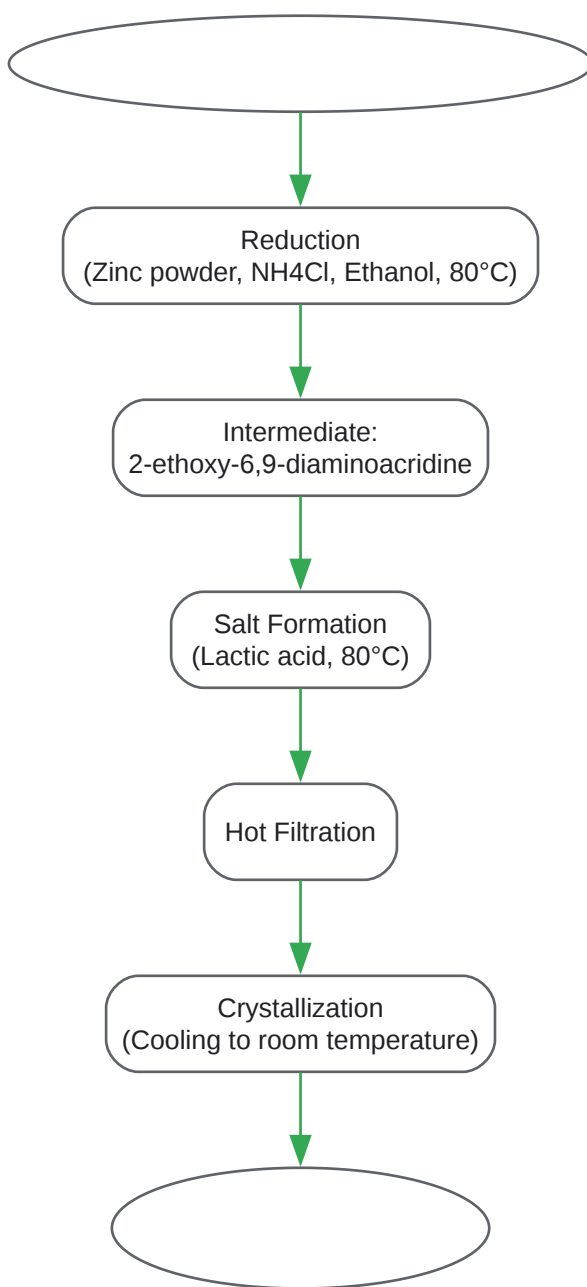
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Caption: Mechanism of antiseptic action of **Ethacridine** Lactate via DNA intercalation.



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Caption: Proposed mechanism of **ethacridine** lactate as an abortifacient.



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Caption: Workflow for the synthesis of **ethacridine** lactate.

Conclusion

Ethacridine lactate remains a compound of significant interest due to its dual utility as an antiseptic and an abortifacient. Its discovery is rooted in the pioneering work on acridine chemistry from the early 20th century. While newer antiseptics and methods for pregnancy

termination have been developed, a thorough understanding of the scientific principles underlying **ethacridine** lactate's function is crucial for researchers in drug development and reproductive health. This guide has provided a detailed overview of its history, properties, synthesis, and mechanisms of action, supported by experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Further research to fully elucidate the direct molecular targets of **ethacridine** lactate in the myometrium could open new avenues for therapeutic development.

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